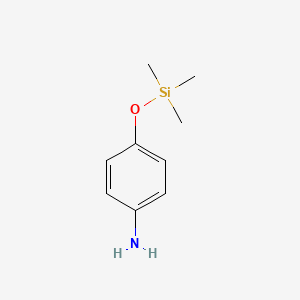

4-Trimethylsilyloxyaniline

Description

4-Trimethylsilyloxyaniline (chemical formula: C₉H₁₅NOSi) is an aniline derivative featuring a trimethylsilyloxy (-O-Si(CH₃)₃) substituent at the para position. This modification introduces significant steric bulk and lipophilicity, distinguishing it from simpler alkoxy-substituted anilines. The trimethylsilyl (TMS) group enhances stability against hydrolysis under basic conditions compared to unprotected hydroxyl groups, making it valuable in synthetic organic chemistry for temporary protection of phenolic hydroxyl groups during multi-step reactions .

Properties

CAS No. |

36309-42-9 |

|---|---|

Molecular Formula |

C9H15NOSi |

Molecular Weight |

181.31 g/mol |

IUPAC Name |

4-trimethylsilyloxyaniline |

InChI |

InChI=1S/C9H15NOSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3 |

InChI Key |

OQRAKRQKKXWZEN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 4-Trimethylsilyloxyaniline and related aniline derivatives:

Table 1: Comparative Analysis of this compound and Analogues

Steric and Electronic Effects

- Trimethylsilyl vs. Alkoxy Groups : The TMS group in this compound offers superior steric protection compared to linear alkoxy groups (e.g., hexyloxy in 4-Hexyloxyaniline), reducing undesired side reactions in nucleophilic environments . However, alkoxy derivatives like 4-Methoxy-2-methylaniline exhibit higher reactivity in electrophilic aromatic substitution due to electron-donating methoxy groups .

- Electron-Withdrawing Substituents: Compounds such as 4-(4-Trifluoromethoxy)phenoxyaniline and 4-(Methanesulfonylmethyl)aniline demonstrate markedly reduced electron density on the aromatic ring, altering their applicability in reactions requiring electron-deficient substrates (e.g., Suzuki couplings) .

Stability and Reactivity

- Hydrolytic Stability : The TMS group in this compound is stable under neutral or acidic conditions but cleaved selectively under fluoride ions (e.g., TBAF), whereas alkoxy groups (e.g., hexyloxy) remain intact under such conditions .

- Thermal Stability : Bulky substituents like the trityl group in 4-Tritylaniline enhance thermal stability but limit solubility in common organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.